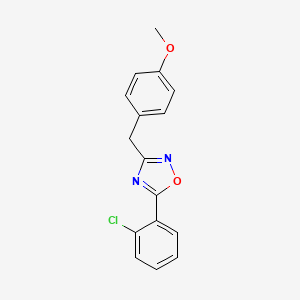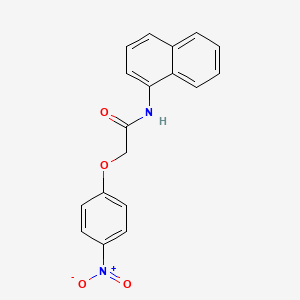![molecular formula C17H19NO3 B5763434 N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide, commonly known as MFA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MFA-1 belongs to the class of acrylamide derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MFA-1 is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
MFA-1 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MFA-1 has also been found to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MFA-1 in lab experiments include its high yield synthesis method and its potential applications in the field of medicine. However, the limitations of using MFA-1 include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of MFA-1. One potential direction is the development of MFA-1 derivatives with improved solubility and reduced toxicity. Another direction is the study of MFA-1 in combination with other anticancer and anti-inflammatory agents to enhance its therapeutic effects. Furthermore, the potential use of MFA-1 in other diseases such as neurodegenerative disorders and autoimmune diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of MFA-1 involves the reaction of 4-methoxyphenethylamine with 5-methyl-2-furancarboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then subjected to acryloyl chloride to obtain MFA-1 in high yield.
Applications De Recherche Scientifique
MFA-1 has been studied extensively for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. MFA-1 has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-3-6-16(21-13)9-10-17(19)18-12-11-14-4-7-15(20-2)8-5-14/h3-10H,11-12H2,1-2H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFNFBLFVYALM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)


![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)


![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)